molecular formula C16H24B2O4 B13389623 1,4-Benzenediboronic acid bis(neopentyl glycol)ester

1,4-Benzenediboronic acid bis(neopentyl glycol)ester

Cat. No.: B13389623
M. Wt: 302.0 g/mol
InChI Key: IBQFQDPPZFGKRP-UHFFFAOYSA-N
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Description

1,4-Benzenediboronic acid bis(neopentyl glycol) ester is a chemical compound with the molecular formula C₁₆H₂₄B₂O₄. It is a derivative of boronic acid and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediboronic acid bis(neopentyl glycol) ester can be synthesized through the reaction of 1,4-benzenediboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediboronic acid bis(neopentyl glycol) ester involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediboronic acid bis(neopentyl glycol) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzenediboronic acid bis(neopentyl glycol) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-benzenediboronic acid bis(neopentyl glycol) ester involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key reagent in forming carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediboronic acid bis(neopentyl glycol) ester is unique due to its enhanced stability and reactivity compared to other boronic acid derivatives. The neopentyl glycol ester group provides steric protection, making the compound less prone to hydrolysis and oxidation. This stability makes it particularly valuable in industrial applications where consistent performance is required .

Properties

Molecular Formula

C16H24B2O4

Molecular Weight

302.0 g/mol

IUPAC Name

4,4,10,10-tetramethyl-2,6,8,12-tetraoxa-1,7-diboratricyclo[5.5.4.213,16]octadeca-13,15,17-triene

InChI

InChI=1S/C16H24B2O4/c1-15(2)9-19-17-13-5-6-14(8-7-13)18(20-10-15)22-12-16(3,4)11-21-17/h5-8H,9-12H2,1-4H3

InChI Key

IBQFQDPPZFGKRP-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=C(B(OCC(CO1)(C)C)OCC(CO2)(C)C)C=C3

Origin of Product

United States

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